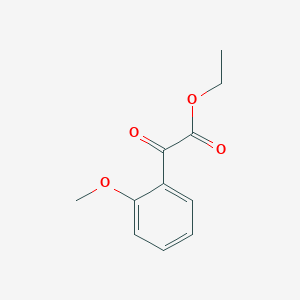

Ethyl 2-methoxybenzoylformate

Description

Contextual Significance of Alpha-Keto Esters in Modern Organic Chemistry

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This arrangement of functional groups imparts unique reactivity, making them highly significant in modern organic chemistry. They serve as versatile platform molecules that are fundamental to the synthesis of a wide array of more complex structures. mdpi.com Their stability and ease of handling contribute to their widespread use. mdpi.com

One of the primary roles of α-keto esters is as precursors for other important organic molecules, such as α-hydroxy acids and α-amino acids, which are crucial building blocks in medicinal chemistry and biology. nih.govbeilstein-journals.org The chemical versatility of α-keto esters, stemming from the presence of both a keto and an ester group, allows them to participate in a diverse range of reactions, including esterification, nucleophilic additions, and reductions. mdpi.com This reactivity is harnessed to produce natural product analogs, pharmaceuticals, and agrochemicals. mdpi.com Furthermore, α-keto esters are key intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Overview of Benzoylformate Scaffolds as Versatile Synthetic Intermediates

Benzoylformate scaffolds, a specific subset of α-keto esters featuring a benzene (B151609) ring, are particularly valuable as synthetic intermediates. nih.gov The benzoyl group attached to the keto-ester functionality allows for a broad range of chemical modifications. These scaffolds are employed in the synthesis of complex molecules due to their ability to undergo various transformations. researchgate.net

Their utility is prominent in medicinal chemistry, where they serve as building blocks for creating new pharmaceutical agents. nih.gov The reactivity of the dicarbonyl system in benzoylformates allows for their use in constructing diverse molecular architectures, including those found in bioactive compounds. nih.gov For instance, they can participate in cycloaddition reactions to form polycyclic systems and are used in the synthesis of specialized heterocyclic structures like quinazolines. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJWRUFXYLPZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574797 | |

| Record name | Ethyl (2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-69-7 | |

| Record name | Ethyl 2-methoxy-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Methoxybenzoylformate

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful tool for the construction of carbon-carbon bonds. In the context of Ethyl 2-methoxybenzoylformate synthesis, rhodium-catalyzed reactions have been shown to be particularly effective.

Rhodium-Catalyzed Carbonylative Coupling of Arylboronic Acids with Cyanoformates

A significant advancement in the synthesis of α-keto esters, including this compound, is the rhodium-catalyzed carbonylative coupling reaction. This method utilizes arylboronic acids and ethyl cyanoformate as key starting materials. rsc.org In a specific application, 2-methoxyphenylboronic acid is reacted with ethyl cyanoformate in the presence of a rhodium catalyst. rsc.org The reaction proceeds via the coupling of the aryl group from the boronic acid with a carbonyl group and the ethoxycarbonyl group from the cyanoformate, effectively forming the desired α-keto ester structure. rsc.org

The general procedure for this synthesis involves stirring a mixture of the arylboronic acid (1.2 equivalents), boric acid (2.0 equivalents), a rhodium catalyst (2.5 mol%), and ethyl cyanoformate in a solvent like 1,4-dioxane (B91453). rsc.org This reaction has been demonstrated to be effective for a range of substituted arylboronic acids, leading to the corresponding ethyl benzoylformate derivatives. For the synthesis of this compound, 2-methoxyphenylboronic acid was used, resulting in a high yield of 87%. rsc.org

Reaction Scheme:

Ar-B(OH)2 + NC-COOEt + CO [Rh catalyst] → Ar-CO-COOEt

Optimization of Catalytic Systems and Reaction Parameters

The success of the rhodium-catalyzed carbonylative coupling hinges on the careful optimization of the catalyst system and various reaction parameters. Research has identified key factors that influence the efficiency and yield of the synthesis. rsc.orgresearchgate.net

The choice of catalyst is paramount. Dimeric rhodium complexes such as [Rh(OH)(cod)]2 (cod = 1,5-cyclooctadiene) have been found to be highly effective for this transformation. rsc.org The reaction is typically performed at a moderately elevated temperature, with 60 °C being identified as an optimal condition for the synthesis in 1,4-dioxane. rsc.org Higher temperatures, such as 80 °C, have been noted in related systems to reduce the formation of by-products. researchgate.net

The addition of boric acid (H3BO3) has been shown to be beneficial, though its precise role is part of ongoing investigation. rsc.org The solvent also plays a critical role; 1,4-dioxane is a commonly used solvent for this reaction. rsc.org The reaction is carried out under an inert argon atmosphere to prevent oxidation and other side reactions. rsc.org

Below is a data table summarizing the optimized reaction conditions for the synthesis of this compound via this method. rsc.org

| Parameter | Optimized Condition |

| Catalyst | [Rh(OH)(cod)]2 (2.5 mol%) |

| Reactants | 2-Methoxyphenylboronic acid (1.2 equiv.), Ethyl cyanoformate (1.0 equiv.) |

| Additive | Boric Acid (H3BO3) (2.0 equiv.) |

| Solvent | 1,4-Dioxane |

| Temperature | 60 °C |

| Atmosphere | Argon |

| Reaction Time | 3 hours |

| Yield | 87% |

Exploration of Alternative Synthetic Routes to Benzoylformate Derivatives

While rhodium-catalyzed cross-coupling is a highly effective modern technique, other synthetic strategies exist for accessing benzoylformate derivatives. These alternative routes provide different pathways that may be advantageous depending on the availability of starting materials and desired scale.

One of the most traditional and straightforward methods is the esterification of the corresponding α-keto acid, in this case, 2-methoxybenzoylformic acid. This reaction is typically performed by reacting the carboxylic acid with ethanol (B145695) under acidic catalysis (e.g., sulfuric acid) and heating under reflux to drive the reaction towards the ester product.

Another approach involves the Friedel-Crafts acylation . This classic carbon-carbon bond-forming reaction can be adapted to synthesize benzoylformate derivatives. For instance, an activated aromatic compound like anisole (B1667542) (methoxybenzene) could, in principle, be acylated using a derivative of oxalyl chloride, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Biocatalytic routes also present a modern alternative. The reduction of benzoylformate esters using enzymes like carbonyl reductases or keto reductases (KREDs) is a known transformation. rsc.orgresearchgate.net While this is typically used to produce chiral alcohols from the corresponding keto-esters, the reverse oxidation reaction or related enzymatic pathways could potentially be engineered for synthesis. For example, the Mandelate Pathway, identified in some yeasts, involves benzoylformate as a key intermediate in the synthesis of benzenoids. nih.gov

Transesterification represents another potential route, where a different benzoylformate ester (e.g., mthis compound) could be converted to this compound by heating in an excess of ethanol with an appropriate acid or base catalyst. organic-chemistry.org

These alternative methods highlight the diverse chemical strategies available for the synthesis of the benzoylformate scaffold, each with its own set of advantages and limitations.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Methoxybenzoylformate

General Reactivity Profile of Alpha-Keto Esters

Alpha-keto esters, including ethyl 2-methoxybenzoylformate, are characterized by the presence of a ketone and an ester functional group on adjacent carbons. This arrangement imparts a unique reactivity to the molecule. mdpi.com The electrophilicity of the ketonic carbonyl group is significantly enhanced by the adjacent ester group. nih.gov

Nucleophilic Addition Reactions at the α-Keto Carbonyl Center

The α-keto carbonyl carbon in this compound is a primary site for nucleophilic attack. libretexts.org This is due to the electron-withdrawing nature of the adjacent ester group, which increases the partial positive charge on the keto-carbonyl carbon. nih.gov

In a general nucleophilic addition reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org The stereochemistry of the reaction is noteworthy, as the hybridization of the carbonyl carbon changes from sp2 to sp3. If the groups attached to the carbonyl are different, a new chiral center can be created. libretexts.org

Ester Functional Group Modifications (e.g., Transesterification, Hydrolysis)

The ester functional group in this compound can undergo modifications such as transesterification and hydrolysis. masterorganicchemistry.comlibretexts.org

Transesterification: This reaction involves the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com It can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. masterorganicchemistry.com In a base-catalyzed reaction, an alkoxide ion acts as the nucleophile. masterorganicchemistry.com For instance, reacting an ethyl ester with methanol (B129727) can produce the corresponding methyl ester. researchgate.net

Hydrolysis: This process involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is the reverse of esterification and is a reversible reaction. The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and goes to completion. The ester reacts with a base, such as sodium hydroxide, to produce a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk

Specific Transformational Reactions

Reductive Processes (e.g., Catalytic Hydrogenation, Hydride-Based Reductions, Electrochemical Reductions)

The carbonyl groups in this compound can be reduced to alcohols.

Catalytic Hydrogenation: This method can be used for the reduction of various functional groups, and the reaction conditions can be adjusted to achieve the desired outcome. harvard.edu

Hydride-Based Reductions: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce both the ketone and the ester functionalities to the corresponding alcohols. harvard.edukhanacademy.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is typically used for the selective reduction of aldehydes and ketones. ntu.edu.sg The reduction of α-keto esters with bulky hydride reagents like L-Selectride can proceed with high stereoselectivity. nih.gov

Electrochemical Reductions: Electrochemical methods offer a green and sustainable alternative for the reduction of α-keto esters. mdpi.com For instance, the electrochemical reduction of α-keto amides to α-hydroxy amides has been achieved using methanol as a hydrogen source. researchgate.netresearcher.life Anodic oxidation of aryl methyl ketones in methanol can also lead to the formation of α-keto acid methyl esters. mdpi.comnih.gov

Reactions with Organometallic Reagents (e.g., Grignard, Barbier, Reformatsky)

Organometallic reagents are crucial for forming new carbon-carbon bonds. sigmaaldrich.com

Grignard Reagents: These reagents (RMgX) react with the keto group of this compound. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. chemguide.co.ukchemistrysteps.com Subsequent workup with acid yields a tertiary alcohol. libretexts.org It's important to conduct the reaction under anhydrous conditions as Grignard reagents are strong bases and react with water. chemguide.co.ukchemistrysteps.com

Barbier Reaction: This reaction involves the in-situ formation of an organometallic reagent (often from a metal like zinc, indium, or magnesium and an alkyl halide) which then adds to a carbonyl group. alfa-chemistry.com It is a versatile method for creating carbon-carbon bonds and can be performed intramolecularly. alfa-chemistry.comnih.govdicp.ac.cn Photoredox/cobalt-catalyzed asymmetric Barbier reactions have been developed for the synthesis of chiral tertiary alcohols from α-ketoesters. organic-chemistry.org

Reformatsky Reaction: This reaction utilizes an α-halo ester and zinc to form an organozinc reagent (a Reformatsky enolate) which then condenses with a ketone or aldehyde to produce a β-hydroxy ester. wikipedia.orglibretexts.orgnrochemistry.comiitk.ac.inbyjus.com Reformatsky enolates are less reactive than Grignard reagents, which prevents side reactions with the ester group. wikipedia.orglibretexts.org

Condensation Reactions and Carbon-Carbon Bond Formation

Condensation reactions are fundamental in organic synthesis for building more complex molecules. sigmaaldrich.com

Claisen Condensation: This reaction involves the condensation of two ester molecules (or one ester and another carbonyl compound) in the presence of a strong base to form a β-keto ester. masterorganicchemistry.com The reaction proceeds via an ester enolate intermediate. masterorganicchemistry.com

Aldol-Type Reactions: The enolate of an ester can act as a nucleophile and add to an aldehyde or ketone in an aldol-type reaction. organic-chemistry.org Vicinal ketoesters are valuable intermediates in total synthesis and can undergo intramolecular aldol (B89426) reactions. beilstein-journals.org

Other C-C Bond Forming Reactions: Various other methods exist for carbon-carbon bond formation, including the Heck reaction, Suzuki coupling, and Sonogashira reaction, which typically involve transition metal catalysts. chemistry.coach The use of biomass-derived aromatics in C-C bond-forming reactions is a growing area of research. chalmers.se

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable reaction in organic synthesis that facilitates the conversion of ketones into esters and cyclic ketones into lactones. sigmaaldrich.com This process involves the insertion of an oxygen atom adjacent to the carbonyl group through the action of a peroxyacid or other suitable oxidizing agents. sigmaaldrich.comyoutube.com The reaction mechanism is characterized by its stereospecificity and predictable regiochemistry, which is governed by the migratory aptitude of the substituents attached to the carbonyl carbon. sigmaaldrich.com

In the context of this compound, the α-ketoester functionality presents a site for the Baeyer-Villiger oxidation. The reaction would involve the treatment of the substrate with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, or peroxytrifluoroacetic acid. sigmaaldrich.com The generally accepted mechanism commences with the protonation of the ketone's carbonyl oxygen by the peroxyacid, enhancing its electrophilicity. youtube.comnrochemistry.com This is followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. nrochemistry.comjk-sci.com

The subsequent step is a concerted process involving the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxide moiety, coupled with the departure of a carboxylate anion. youtube.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com For this compound, the two groups to be considered for migration are the 2-methoxyphenyl group and the ethoxycarbonyl group. The aryl group (2-methoxyphenyl) is expected to have a higher migratory aptitude than the ethoxycarbonyl group.

Consequently, the Baeyer-Villiger oxidation of this compound is predicted to yield an anhydride (B1165640), specifically ethyl 2-methoxyphenyl carbonic anhydride. This transformation occurs with the retention of the migrating group's stereochemistry. jk-sci.com

A variety of oxidizing agents can be employed for the Baeyer-Villiger oxidation, with their reactivity order being a key consideration for reaction design. jk-sci.com Furthermore, the reaction is known to tolerate a range of other functional groups within the molecule. jk-sci.com

Table 1: Hypothetical Reaction Conditions for Baeyer-Villiger Oxidation of this compound

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Predicted Product |

| 1 | m-CPBA | Dichloromethane (DCM) | Room Temperature | Ethyl 2-methoxyphenyl carbonic anhydride |

| 2 | Peroxyacetic acid | Acetic acid | 25-30 | Ethyl 2-methoxyphenyl carbonic anhydride |

| 3 | Trifluoroperoxyacetic acid | Dichloromethane (DCM) | 0 to Room Temp | Ethyl 2-methoxyphenyl carbonic anhydride |

| 4 | Hydrogen peroxide/Lewis acid | Acetonitrile | Room Temperature | Ethyl 2-methoxyphenyl carbonic anhydride |

Cyclization and Heterocycle-Forming Reactions

The molecular architecture of this compound, featuring an ester, a ketone, and a substituted benzene (B151609) ring, provides multiple reactive sites that can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic systems. Such reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel ring systems.

While specific cyclization reactions starting directly from this compound are not extensively documented, its functional groups are known to be precursors in a variety of heterocycle-forming transformations. For instance, the α-ketoester moiety is a common building block for the synthesis of nitrogen-containing heterocycles.

One potential pathway involves the reaction of this compound with binucleophilic reagents. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazinone or other related nitrogen-containing heterocyclic structures. The initial step would likely be the nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by an intramolecular condensation and cyclization.

Another synthetic strategy could involve a multi-step sequence where this compound is first transformed into a more elaborate intermediate that subsequently undergoes cyclization. For example, the ester or ketone functionality could be modified to introduce a new reactive handle, which then participates in a ring-closing reaction. Palladium-catalyzed cross-coupling reactions followed by a Dieckmann-like condensation represent a plausible, albeit multi-step, approach to constructing fused ring systems. beilstein-journals.org

Furthermore, reactions involving the activation of the aromatic ring, followed by intramolecular cyclization, could lead to the formation of oxygen-containing heterocycles like substituted furans or pyrans, although this would likely require harsh conditions or specific catalytic systems. semanticscholar.org The synthesis of O-heterocycles through various catalytic cycloisomerization or annulation reactions of suitable precursors is a well-established field. organic-chemistry.org

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Reagent(s) | Potential Heterocycle | Reaction Type |

| Hydrazine hydrate | Pyridazinone derivative | Condensation/Cyclization |

| o-Phenylenediamine | Benzodiazepine derivative | Condensation/Cyclization |

| Amidines | Pyrimidine derivative | Condensation/Cyclization |

| Wittig reagents followed by intramolecular cyclization | Furan (B31954) or Pyrrole derivatives | Olefination/Cyclization |

Strategic Applications of Ethyl 2 Methoxybenzoylformate As a Synthetic Building Block

Utilization in the Construction of Complex Molecular Architectures

The construction of complex, three-dimensional molecular frameworks is a central goal of modern organic synthesis. Ethyl 2-methoxybenzoylformate serves as an excellent starting point for creating such architectures due to the reactivity of its ketone group. This ketone can be transformed into other functional groups, such as imines, which can then act as reactive handles in powerful bond-forming reactions.

A prominent strategy involves cycloaddition reactions, which are highly effective for building cyclic and polycyclic scaffolds in a single step. nih.gov While simple ketones are generally unreactive as dienophiles or dipolarophiles, their conversion to more reactive species like N-sulfonylimines opens up new synthetic possibilities. For instance, N-sulfonylimines derived from aryl ketones can participate in photosensitized dearomative [4+2]-cycloadditions with alkenes to produce complex polycyclic compounds with high stereoselectivity. nih.gov This transformation demonstrates how the core structure of a benzoylformate can be elaborated into a reactive intermediate capable of generating significant molecular complexity.

Similarly, the imine unit derived from this compound could be employed in [2+2]-cycloaddition reactions. nih.gov These reactions, also known as aza Paternò-Büchi reactions, provide direct access to azetidine (B1206935) derivatives, which are valuable structural motifs in medicinal chemistry. nih.gov The ability to modulate the reactivity of the starting material to favor either [4+2] or [2+2] pathways allows for the divergent synthesis of distinct molecular scaffolds from a common precursor. nih.gov

Table 1: Cycloaddition Strategies for Complex Molecule Construction

| Reaction Type | Reactive Intermediate | Product Scaffold | Potential Application |

|---|---|---|---|

| [4+2] Cycloaddition | N-Sulfonylimine | Polycyclic Fused Systems | Synthesis of 3D building blocks for medicinal chemistry. nih.gov |

| [2+2] Cycloaddition | N-Sulfonylimine | Azetidines | Access to strained heterocyclic systems. nih.gov |

Role in the Synthesis of Heterocyclic Compounds (e.g., Dihydroquinazolines)

This compound and its isomers are highly effective reagents in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. One of the most significant applications is in the preparation of dihydroquinazolines (DHQs).

Research has demonstrated a one-pot tandem assembly for producing C4-quaternary 3,4-dihydroquinazolines. This method utilizes an amide, an amine, and an ethyl benzoylformate derivative as the ketone component. The reaction proceeds by first stirring the three components with molecular sieves, followed by treatment with 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) at low temperatures. This process facilitates the conversion of the amide into a reactive nitrilium species, which then undergoes cyclization with the in-situ-formed ketimine (from the reaction of the amine and ethyl benzoylformate) to yield the final dihydroquinazoline (B8668462) product. The presence of the ester group from the benzoylformate starting material provides a useful reactive handle in the final product for further synthetic modifications.

Table 2: Synthesis of 3,4-Dihydroquinazolines (DHQs)

| Reactant 1 | Reactant 2 | Reactant 3 | Key Reagents | Product |

|---|---|---|---|---|

| Amide | Amine (e.g., Benzylamine) | Ethyl benzoylformate | 2-Chloropyridine, Tf₂O | C4-Quaternary 3,4-Dihydroquinazoline |

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex products from simple starting materials in a single step. rsc.org this compound is an ideal substrate for such reactions due to its ability to react sequentially with different partners under one-pot conditions.

The synthesis of 3,4-dihydroquinazolines described previously is a prime example of a three-component reaction. chemicalbook.com In this system, the amide, amine, and ethyl benzoylformate combine to form the complex heterocyclic product without the need to isolate intermediates. chemicalbook.com The high electrophilicity of the ketone in ethyl benzoylformate is crucial for the initial formation of the ketimine, which is a key step in the reaction cascade. chemicalbook.com The convergence and operational simplicity of MCRs make them powerful tools for creating libraries of related compounds for applications such as drug discovery. nih.gov

Table 3: Multicomponent Reaction for Dihydroquinazoline Synthesis

| Component | Role |

|---|---|

| Amide | Source of the quinazoline (B50416) backbone |

| Amine | Forms ketimine and becomes N3-substituent |

| Ethyl benzoylformate | Provides the C4-substituent and ester handle |

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of new catalytic methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to advancing organic synthesis. mdpi.com this compound is not only a product of such reactions but also a participant.

A novel methodology for C-C bond formation is the rhodium-catalyzed reaction of ethyl cyanoformate with arylboronic acids to produce α-keto esters like this compound. This reaction proceeds by mixing the arylboronic acid, ethyl cyanoformate, and a rhodium catalyst in a suitable solvent and heating. This method represents an efficient way to construct the benzoylformate scaffold itself.

For C-heteroatom bond formation, the ketone functionality of this compound is the primary site of reactivity. The formation of a carbon-nitrogen (C-N) bond is a key step in the multicomponent synthesis of dihydroquinazolines, where the ketone reacts with a primary amine to form a ketimine intermediate. chemicalbook.com This transformation is often the initiating step that enables subsequent cyclization and the construction of the final heterocyclic ring system. chemicalbook.com

Table 4: Methodologies for Bond Formation

| Bond Type | Reaction | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|---|

| C-C | Cross-Coupling | 2-Methoxyphenylboronic acid, Ethyl cyanoformate | [Rh(OH)(cod)]₂ | This compound |

| C-N | Imine Formation | Ethyl benzoylformate, Benzylamine | Molecular Sieves | N-Benzyl-1-ethoxy-1-oxo-methanimine |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized for producing ions from macromolecules or complex molecules, allowing for their analysis by mass spectrometry. For this compound (C10H10O4), with a molecular weight of 194.18 g/mol , ESI-MS would be employed to confirm its molecular weight and assess its purity. In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are expelled from the droplet surface and guided into the mass analyzer.

Due to the "soft" nature of this ionization method, fragmentation is minimal, and the resulting mass spectrum is typically dominated by the pseudomolecular ion. For this compound, analysis in positive ion mode would be expected to yield prominent peaks corresponding to the protonated molecule [M+H]⁺ and adducts with common cations present in the solvent or as impurities, such as sodium [M+Na]⁺ and potassium [M+K]⁺. High-resolution ESI-MS (HR-ESI-MS) would provide highly accurate mass measurements, which are crucial for confirming the elemental composition of the compound. researchgate.net The technique is sensitive enough to detect even trace amounts of related impurities or degradation products. mdpi.com

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

|---|---|---|

| [C10H10O4+H]⁺ | 195.0601 | Protonated Molecule |

| [C10H10O4+Na]⁺ | 217.0420 | Sodium Adduct |

Electronic Spectroscopy for Photophysical Property Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of molecules by measuring their absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200–800 nm). libretexts.org The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The structure of this compound contains specific light-absorbing groups known as chromophores: the methoxy-substituted benzene (B151609) ring and the α-ketoester functionality. msu.edu

The UV-Vis spectrum of this compound is expected to display characteristic absorption bands corresponding to specific electronic transitions.

π → π* Transitions: These high-energy transitions are associated with the π-electron system of the aromatic benzene ring. They typically result in strong absorption bands in the shorter wavelength UV region. The presence of the methoxy (B1213986) substituent on the ring may cause a slight bathochromic (red) shift compared to unsubstituted benzene.

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and methoxy groups) to an antibonding π* orbital. masterorganicchemistry.com The n → π* transitions of the carbonyl groups are characteristically weak and appear at longer wavelengths, often in the 270-300 nm range. masterorganicchemistry.com

The solvent used for analysis can influence the position and intensity of these absorption bands. researchgate.net Studying these photophysical properties is essential for applications where the molecule's interaction with light is important. mdpi.comnih.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~210 nm | High | π → π* | Benzene Ring |

| ~250 nm | Moderate | π → π* | Benzene Ring |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled experimental technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method relies on the diffraction of a monochromatic X-ray beam by the ordered array of atoms within a single crystal. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the exact positions of atoms, their chemical bonds, bond lengths, and bond angles can be determined. wikipedia.org

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure in the solid state. The analysis would reveal:

The precise bond lengths and angles of the entire molecule.

The conformation of the molecule, including the dihedral angle between the plane of the benzene ring and the plane of the α-ketoester group.

The planarity of the aromatic ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-stacking, which govern the crystal packing. researchgate.netnih.gov

This detailed structural information is fundamental for understanding the compound's physical properties and for rationalizing its chemical reactivity. The data obtained are typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC). mdpi.com

Table 3: Illustrative Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Chemical Formula | C10H10O4 |

| Formula Weight | 194.18 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Compound Names Mentioned in This Article

Computational and Theoretical Investigations of Ethyl 2 Methoxybenzoylformate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are theoretical methods used to compute the properties of molecules. These calculations are based on the principles of quantum mechanics.

Optimization of Ground State Geometries

A key aspect of computational chemistry is finding the most stable arrangement of atoms in a molecule, known as the optimized ground state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For Ethyl 2-methoxybenzoylformate, this would determine the most probable conformation of the molecule under normal conditions.

Electronic Structure Analysis

The analysis of the electronic structure provides a deeper understanding of a molecule's behavior and properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small gap suggests that the molecule can be easily excited and is therefore more reactive. A study on this compound would calculate the energies of these orbitals and the resulting energy gap, providing a quantitative measure of its kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other molecules. The MEP map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, offering clues about its intermolecular interactions and potential reaction sites.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

The prediction of spectroscopic data through computational chemistry serves as a powerful tool for the structural elucidation and analysis of molecules like this compound. By employing theoretical models, researchers can calculate various spectroscopic parameters, which can then be correlated with experimental findings to confirm molecular structures and understand electronic properties. While specific, in-depth research correlating the theoretical and experimental spectroscopic data for this compound is not extensively detailed in publicly available literature, the established methodologies for similar organic compounds provide a clear framework for how such an analysis is conducted.

Computational approaches, most notably Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties. nih.govnih.gov These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra). nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for optimizing molecular geometry and predicting vibrational spectra of organic molecules. researchgate.netresearchgate.net For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR spectra are crucial for assigning chemical shifts and understanding the magnetic environment of each nucleus within this compound. The GIAO method, combined with DFT, can predict these shifts with a high degree of accuracy. nih.govnih.gov The predicted values are typically compared against experimental spectra recorded in a solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO). nih.gov A strong correlation between the calculated and observed chemical shifts provides robust confirmation of the proposed molecular structure.

Below is a hypothetical table illustrating how such a correlation would be presented for this compound, based on standard computational chemistry outputs.

Table 1: Comparison of Predicted and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: The "Predicted" values are illustrative examples based on typical computational results for similar structures and are not from a published study on this specific molecule.)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| Carbonyl C (C=O, ester) | 165.8 | (experimental value) | - | - |

| Carbonyl C (C=O, keto) | 188.2 | (experimental value) | - | - |

| Aromatic C (C-OCH₃) | 158.5 | (experimental value) | - | - |

| Aromatic C (C-C=O) | 128.1 | (experimental value) | - | - |

| Aromatic CH | 112.9 - 134.7 | (experimental value) | 6.9 - 7.8 | (experimental value) |

| Methoxy (B1213986) C (O-CH₃) | 56.2 | (experimental value) | 3.9 | (experimental value) |

| Ethyl C (O-CH₂) | 62.4 | (experimental value) | 4.4 | (experimental value) |

| Ethyl C (CH₃) | 14.1 | (experimental value) | 1.4 | (experimental value) |

Infrared (IR) Spectroscopy

Computational methods are also employed to predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in an experimental IR spectrum. slideshare.net Theoretical calculations can help assign specific vibrational modes, such as stretching and bending of bonds, to the observed peaks. vscht.cz For example, the characteristic carbonyl (C=O) stretching frequencies of the ester and keto groups, as well as the C-O stretches of the ether and ester functionalities, can be precisely calculated. libretexts.org These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. nih.gov

Table 2: Predicted vs. Experimental IR Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: The "Predicted" values are illustrative examples based on typical computational results for similar structures and are not from a published study on this specific molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Keto) | 1735 | (experimental value) |

| C=O Stretch (Ester) | 1720 | (experimental value) |

| Aromatic C=C Stretch | 1600, 1580 | (experimental value) |

| C-O-C Stretch (Ether) | 1250 | (experimental value) |

| C-O Stretch (Ester) | 1150 | (experimental value) |

| Aromatic C-H Bend | 760 | (experimental value) |

The correlation between the predicted and experimental spectroscopic data provides a powerful validation of the molecular structure of this compound. While specific published studies detailing these correlations for this exact molecule are not readily found, the methodologies are well-established in the field of computational chemistry and are routinely applied to compounds of similar complexity. nih.govresearchgate.netresearchgate.net

Mechanistic Insights into Reactions Involving Ethyl 2 Methoxybenzoylformate

Elucidation of Catalytic Cycles (e.g., in Rhodium-catalyzed synthesis)

While no specific rhodium-catalyzed reactions involving Ethyl 2-methoxybenzoylformate have been detailed in the available literature, the general catalytic cycle for rhodium-catalyzed processes can be described. A plausible cycle would likely commence with the coordination of the rhodium(I) catalyst to the substrate. This is often followed by an oxidative addition step, where a bond in the substrate is broken, and the rhodium center is oxidized, typically to rhodium(III). Subsequent steps could involve migratory insertion, where a coordinated ligand inserts into a rhodium-carbon or rhodium-hydride bond. The cycle would conclude with a reductive elimination step, forming the product and regenerating the active rhodium(I) catalyst, allowing it to re-enter the catalytic cycle. The specific nature of the intermediates and the sequence of these elementary steps would be highly dependent on the co-reactants and the ligand environment of the rhodium catalyst. Mechanistic studies on other rhodium-catalyzed reactions, such as hydroacylation and C-H functionalization, have established these fundamental steps. nih.govnih.gov

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are crucial for understanding the reaction mechanism. For reactions involving a compound like this compound, techniques such as in-situ spectroscopy (e.g., NMR, IR) under reaction conditions could potentially identify key intermediates. Computational methods, particularly density functional theory (DFT) calculations, are invaluable for mapping the potential energy surface of a reaction. These calculations can predict the structures and energies of intermediates and transition states, providing insights into the reaction pathway. For instance, in a related study on the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational studies identified several zwitterionic intermediates and their corresponding transition states. nih.gov A similar approach could be applied to reactions of this compound to elucidate the structures of transient species that govern the reaction's progress.

Studies on Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can potentially yield multiple isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. In the context of this compound, which possesses distinct functional groups and a substituted aromatic ring, regioselective reactions would be highly relevant. For example, in a hypothetical addition reaction to the benzoyl group, the regioselectivity would determine which part of a reagent adds to the carbonyl carbon and which to the carbonyl oxygen.

Stereoselectivity would be a key consideration if this compound were to be used in asymmetric synthesis to create chiral molecules. The use of chiral catalysts, for instance, could induce the formation of one enantiomer in excess over the other. The design of the catalyst and its interaction with the substrate are critical in controlling the stereochemical outcome of the reaction. While no specific studies on the regioselectivity or stereoselectivity of reactions involving this compound were found, these principles are fundamental in synthetic organic chemistry. organic-chemistry.org

Synthesis and Reactivity of Analogues and Derivatives of Ethyl 2 Methoxybenzoylformate

Aromatic Ring-Substituted Benzoylformate Esters

The substitution pattern on the aromatic ring of benzoylformate esters significantly influences their chemical synthesis and reactivity. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the benzoyl group, affecting the electrophilicity of the α-keto carbon and influencing reaction rates and mechanisms.

Ethyl 4-Methoxybenzoylformate and its Reactivity

Ethyl 4-methoxybenzoylformate serves as a key analogue to the parent ethyl 2-methoxybenzoylformate, with the methoxy (B1213986) group shifted from the ortho to the para position. This structural isomerization has notable implications for its reactivity. The 4-methoxy group acts as a strong electron-donating group through resonance, increasing the electron density on the aromatic ring.

Synthesis: The synthesis of aryl α-keto esters like ethyl 4-methoxybenzoylformate can be achieved through several established methods. A common approach is the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. mdpi.com Alternative synthetic routes include the oxidation of corresponding α-hydroxy esters or the oxidation of 4-methoxyacetophenone. organic-chemistry.orgorganic-chemistry.org

Reactivity: The electron-donating nature of the para-methoxy group deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted or electron-withdrawn benzoylformates. However, it enhances the reactivity of the aromatic ring towards electrophilic substitution. In photochemical reactions, substituted benzoylformate esters are known to undergo Norrish Type II reactions if a suitable γ-hydrogen is available in the ester alkyl chain. acs.org The methoxy group can also influence the stability of intermediates in various reactions. For instance, in reactions involving the formation of benzylic radicals or cations, the para-methoxy group provides significant resonance stabilization. nih.gov

Halogenated Derivatives (e.g., Ethyl 3-fluoro-4-methoxybenzoylformate, Ethyl 5-fluoro-2-methoxybenzoylformate)

The introduction of halogen atoms onto the aromatic ring of methoxybenzoylformate esters creates derivatives with modified electronic and steric properties. Halogens typically exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect), with the inductive effect generally dominating for fluorine and chlorine.

Synthesis: Halogenated benzoylformate esters are typically synthesized from the corresponding halogenated aromatic precursors. For example, ethyl 3-fluoro-4-methoxybenzoylformate can be prepared from 2-fluoroanisole (B128887) through Friedel-Crafts acylation. appchemical.com Similarly, ethyl 5-fluoro-2-methoxybenzoylformate would start from 4-fluoroanisole. chemicalbook.com These starting materials can be obtained through various aromatic substitution reactions.

Table 1: Selected Halogenated Derivatives of Methoxybenzoylformate Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 3-fluoro-4-methoxybenzoylformate | 345-72-2 | C₁₁H₁₁FO₄ | 226.20 |

| Ethyl 5-fluoro-2-methoxybenzoylformate | 873548-10-8 | C₁₁H₁₁FO₄ | 226.21 |

Other Electron-Donating and Electron-Withdrawing Substituted Analogues

A wide array of benzoylformate ester analogues can be synthesized by introducing various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring.

Electron-Donating Groups (EDGs): Besides the methoxy group, other EDGs like alkyl, hydroxyl, and amino groups can be incorporated. These groups generally increase the electron density on the ring and decrease the reactivity of the keto-ester moiety towards nucleophiles. nih.gov However, they can facilitate electrophilic aromatic substitution reactions. The synthesis of these analogues often involves starting with the appropriately substituted aromatic compound. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) are strong EWGs. They decrease the electron density on the aromatic ring and significantly increase the electrophilicity of the carbonyl carbons. This makes the α-keto ester more reactive towards nucleophilic addition and substitution reactions. libretexts.org For example, photochemical reactions involving electron donor-acceptor complexes are facilitated by the presence of EWGs on the aromatic ring. beilstein-journals.org

Reactivity Trends: The reactivity of substituted benzoylformate esters in nucleophilic acyl substitution generally follows the order: EWG-substituted > unsubstituted > EDG-substituted. This trend is a direct consequence of the stabilization or destabilization of the partial positive charge on the carbonyl carbon. libretexts.org

Table 2: Effect of Substituents on the Reactivity of Benzoylformate Esters

| Substituent Type | Example Group | Effect on Aromatic Ring | Effect on Carbonyl Electrophilicity | Reactivity towards Nucleophiles |

| Electron-Donating | -OCH₃, -CH₃ | Activates | Decreases | Decreased |

| Electron-Withdrawing | -NO₂, -CF₃ | Deactivates | Increases | Increased |

| Halogen | -F, -Cl | Deactivates | Increases | Increased |

Variations in the Ester Alkyl Moiety and their Impact on Reactivity

The primary role of the ester group is to act as a leaving group in nucleophilic acyl substitution reactions. The reactivity in these reactions is generally less sensitive to the size of the alkyl group (e.g., methyl vs. ethyl vs. isopropyl) compared to the electronic effects on the benzoyl ring. libretexts.org However, the steric bulk of the alkyl group can become a factor in reactions involving sterically hindered nucleophiles or catalysts.

A more pronounced effect is observed in photochemical reactions. For instance, the photodecomposition of alkyl benzoylformates proceeds via a Norrish Type II reaction, which involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group. The rate and efficiency of this reaction are directly dependent on the presence and accessibility of these γ-hydrogens. cdnsciencepub.com

A study on the photodecomposition of different alkyl benzoylformates showed that the triplet lifetimes varied with the alkyl group. cdnsciencepub.com This indicates that the structure of the alkyl chain directly influences the rate of the intramolecular hydrogen abstraction process.

Table 3: Triplet Lifetimes of Alkyl Benzoylformates in Solution

| Ester Moiety | Alkyl Group | Triplet Lifetime (ns) |

| Methyl | -CH₃ | 670 |

| Ethyl | -CH₂CH₃ | 500 |

| Isopropyl | -CH(CH₃)₂ | 310 |

Data from a study in 1:4 chlorobenzene:n-heptane at 298 K. cdnsciencepub.com

The trend shows that as the number of abstractable γ-hydrogens increases and the C-H bond strength potentially decreases (primary vs. secondary), the triplet lifetime shortens, indicating a more efficient intramolecular reaction. cdnsciencepub.com Therefore, changing the ester from ethyl to isopropyl would enhance the rate of this specific photochemical decay pathway.

Synthesis of Related Alpha-Keto Ester Homologues and Heterologues

The synthesis of α-keto esters is a versatile field, allowing for the creation of a wide range of homologues (compounds differing by a -CH₂- group) and heterologues (compounds with different ring systems). beilstein-journals.org These synthetic methods can be adapted to produce analogues of this compound with modified chain lengths or with heterocyclic aromatic cores.

Synthesis of Homologues: Homologues, such as those with a phenylacetic or phenylpropionic keto-ester structure, can be synthesized through several routes.

Grignard Reagent Method: A one-step reaction between a Grignard reagent derived from a methoxy-substituted aryl halide and diethyl oxalate (B1200264) can yield the desired α-keto ester. mdpi.com By using a benzylmagnesium halide, one could introduce a methylene (B1212753) group between the aromatic ring and the keto-ester function.

Oxidation of Methylene Groups: The oxidation of an active methylene group adjacent to a carbonyl group can yield an α-dicarbonyl compound. For example, oxidation of an appropriate β-keto ester could be a route to higher homologues.

From Malonic Esters: Alkylation of diethyl malonate with a substituted benzyl (B1604629) halide, followed by a sequence of reactions including oximation and carbonylation, can produce α-keto esters. mdpi.com

Synthesis of Heterologues: Heterocyclic α-keto esters, where the benzene (B151609) ring is replaced by a heterocycle like pyridine, thiophene (B33073), or furan (B31954), are also valuable synthetic targets. The synthesis often mirrors the methods used for their carbocyclic counterparts.

Friedel-Crafts Acylation: This method can be applied to electron-rich heterocycles like furan and thiophene to introduce the ethyl oxalyl group. mdpi.com

Oxidative Esterification: A general method involves the oxidative esterification of 2,2-dibromo-1-(het)arylethanones, which can be prepared from the corresponding hetaryl ketones. This approach is versatile and applicable to a range of heterocyclic systems. aurigeneservices.com

Metal-Catalyzed Carbonylation: Palladium- or cobalt-catalyzed carbonylation of heteroaryl halides in the presence of an alcohol provides a direct route to heteroaryl α-keto esters. mdpi.com

These synthetic strategies provide a robust toolbox for accessing a diverse library of α-keto esters, enabling the systematic study of how structural modifications beyond simple ring substitution affect chemical and biological activity. mdpi.comorganic-chemistry.org

Future Directions in Ethyl 2 Methoxybenzoylformate Research

Development of Enantioselective and Diastereoselective Transformations

A primary frontier in the chemistry of ethyl 2-methoxybenzoylformate lies in the development of stereoselective transformations. The presence of a prochiral ketone functionality makes it an ideal candidate for asymmetric synthesis, enabling access to chiral molecules with high optical purity. While specific research on enantioselective and diastereoselective reactions of this compound is currently emerging, the broader field of asymmetric catalysis offers a clear roadmap for future investigations.

Future efforts will likely concentrate on the asymmetric reduction of the ketone group to produce enantiomerically enriched α-hydroxy esters. This can be achieved through the use of chiral catalysts, such as those based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands. The development of organocatalytic systems, employing small organic molecules to induce stereoselectivity, also presents a promising and more sustainable alternative.

Furthermore, the diastereoselective addition of nucleophiles to the carbonyl group, guided by chiral auxiliaries or catalysts, will be a key area of exploration. This will allow for the controlled formation of multiple stereocenters in a single step, significantly increasing the complexity and potential biological activity of the resulting molecules. The insights gained from studies on related compounds, such as ethyl benzoylformate, where chiral NADH mimics have been used for stereoselective reduction, will be invaluable in guiding these efforts.

Table 1: Potential Enantioselective and Diastereoselective Reactions of this compound

| Transformation | Catalytic System | Potential Product | Significance |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | Enantiopure ethyl 2-hydroxy-(2-methoxyphenyl)acetate | Access to chiral building blocks for pharmaceuticals |

| Asymmetric Transfer Hydrogenation | Chiral organocatalysts | Enantiopure ethyl 2-hydroxy-(2-methoxyphenyl)acetate | Greener and metal-free alternative |

| Diastereoselective Aldol (B89426) Reaction | Chiral Lewis acids or bases | Diastereomerically enriched β-hydroxy-α-keto esters | Construction of complex acyclic systems |

| Diastereoselective Grignard Addition | Chiral ligands or auxiliaries | Diastereomerically enriched tertiary alcohols | Creation of quaternary stereocenters |

Exploration of Novel Catalytic Systems for Efficient Synthesis and Derivatization

The efficiency of both the synthesis of this compound and its subsequent derivatization can be significantly enhanced through the exploration of novel catalytic systems. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, leading to waste generation and limited functional group tolerance.

Future research will likely focus on the application of modern catalytic technologies. For instance, the use of N-heterocyclic carbenes (NHCs) as organocatalysts could enable a variety of new transformations, such as benzoin-type reactions and Stetter reactions, expanding the synthetic utility of this compound. Similarly, isothiourea-based catalysts could be employed to promote a range of acyl transfer and cycloaddition reactions.

High-throughput screening (HTS) of catalyst libraries will be instrumental in identifying optimal catalysts for specific transformations. This approach, combined with machine learning algorithms, can rapidly evaluate large numbers of potential catalysts, accelerating the discovery of highly active and selective systems. The development of bifunctional catalysts, which can promote multiple reaction steps in a single pot, will also be a key area of focus, leading to more streamlined and atom-economical synthetic routes.

Table 2: Emerging Catalytic Systems for this compound

| Catalytic System | Potential Application | Advantages |

| N-Heterocyclic Carbenes (NHCs) | Benzoin and Stetter reactions | Mild reaction conditions, unique reactivity |

| Isothiourea Catalysts | Acyl transfer and cycloadditions | High enantioselectivity in asymmetric variants |

| High-Throughput Screening (HTS) | Rapid catalyst discovery | Accelerated optimization of reaction conditions |

| Bifunctional Catalysts | Tandem and one-pot reactions | Increased efficiency, reduced waste |

Integration into Flow Chemistry and Sustainable Synthetic Processes

The integration of this compound chemistry into continuous flow systems represents a significant step towards more sustainable and efficient manufacturing processes. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scale-up.

For the synthesis and derivatization of α-keto esters like this compound, flow reactors can enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes. For example, the generation and reaction of organolithium reagents with α-keto esters has been shown to be highly selective in flow microreactor systems. The use of packed-bed reactors containing immobilized catalysts or reagents can further simplify purification and catalyst recycling, aligning with the principles of green chemistry.

Future research will focus on developing integrated flow processes for the multi-step synthesis of complex molecules starting from this compound. This will involve the design of modular flow platforms that can accommodate a sequence of reactions, purifications, and in-line analysis, leading to a more streamlined and resource-efficient production pipeline. The adoption of green solvents, such as supercritical carbon dioxide or bio-based solvents, within these flow systems will further enhance their sustainability credentials.

Table 3: Advantages of Flow Chemistry for this compound

| Feature | Benefit |

| Enhanced Safety | Smaller reaction volumes, better temperature control |

| Improved Yield and Selectivity | Precise control over stoichiometry and residence time |

| Scalability | Seamless transition from laboratory to production scale |

| Automation | Reduced manual handling, improved reproducibility |

| Integration of Purification | In-line separation and purification steps |

Advanced Computational Modeling for Predictive Reaction Design

Advanced computational modeling is set to revolutionize the way reactions involving this compound are designed and optimized. By leveraging the power of computational chemistry, researchers can gain deep insights into reaction mechanisms, predict product outcomes, and design novel catalysts with enhanced performance.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, determine transition state energies, and elucidate the origins of stereoselectivity. For instance, in the context of the enantioselective hydrogenation of the related ethyl benzoylformate, DFT has been used to study the energetics of substrate adsorption on catalyst surfaces. Such studies can guide the rational design of more effective chiral ligands and catalysts for the asymmetric transformations of this compound.

Beyond mechanistic studies, machine learning and artificial intelligence are emerging as powerful tools for predictive reaction design. By training algorithms on large datasets of chemical reactions, it is possible to predict the outcome of new reactions with a high degree of accuracy. These in silico methods can be used to screen virtual libraries of reactants and catalysts, identifying promising candidates for experimental validation and significantly reducing the time and resources required for reaction development.

Table 4: Computational Tools for this compound Research

| Computational Method | Application | Outcome |

| Density Functional Theory (DFT) | Mechanistic studies, catalyst design | Understanding of reaction pathways, prediction of stereoselectivity |

| Molecular Dynamics (MD) | Simulation of solvent effects, conformational analysis | Insight into the role of the reaction environment |

| Machine Learning (ML) | Predictive modeling of reaction outcomes | Rapid screening of reaction conditions and catalysts |

| In Silico Docking | Study of enzyme-substrate interactions | Design of biocatalytic processes |

Q & A

Q. How can computational tools (e.g., molecular docking) predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to enzymes like cyclooxygenase-2 (COX-2). Validation via mutagenesis studies or surface plasmon resonance (SPR) confirms predicted interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.